REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:21]=[CH:20][C:5]([O:6][CH:7]([CH:9]2[CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10]2)[CH3:8])=[CH:4][CH:3]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:6][CH:7]([CH:9]2[CH2:10][NH:11][CH2:12]2)[CH3:8])=[CH:20][CH:21]=1
|
Name
|
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(OC(C)C2CN(C2)C(=O)OC(C)(C)C)C=C1
|
Name
|
|
Quantity
|
242 μL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
1796 μL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 72 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The yellow solution was dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified with a 2 g SCX-2 column loading
|
Type
|
WASH
|
Details
|
washing with MeOH
|
Type
|
WASH
|
Details
|
washing with 2M NH3 in MeOH
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OC(C)C2CNC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.269 mmol | |
AMOUNT: MASS | 57 mg | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |